Argyrolobine

Description

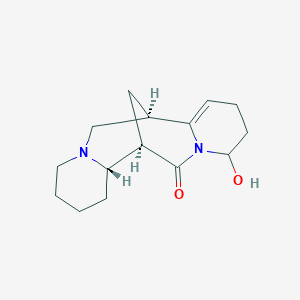

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(1R,9R,10S)-6-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-8-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-6-3-5-12-10-8-11(15(19)17(12)14)13-4-1-2-7-16(13)9-10/h5,10-11,13-14,18H,1-4,6-9H2/t10-,11-,13+,14?/m1/s1 |

InChI Key |

JHXYFYGGFKMUPN-SOUXNPJUSA-N |

SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3=CCCC4O |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)C(=O)N4C3=CCCC4O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)C(=O)N4C3=CCCC4O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Argyrolobine

Initial Extraction Techniques from Biological Matrices

The preliminary step in isolating Argyrolobine involves its extraction from the plant material, typically seeds or aerial parts of Lupinus species. This process is designed to efficiently remove the alkaloids from the complex plant matrix.

Solvent-Based Extraction Approaches

Solvent-based extraction is a fundamental technique for isolating this compound and other quinolizidine (B1214090) alkaloids. The choice of solvent is crucial and is often guided by the solubility of the target compounds. Methanol (B129727) and ethanol (B145695) are commonly employed due to their ability to dissolve a wide range of alkaloids. researchgate.net A frequently used method involves the maceration of finely ground plant material in a solvent, which allows the alkaloids to be drawn out of the plant cells. mdpi.com

In some protocols, a mixture of solvents is used to optimize the extraction efficiency. For instance, a solution of methanol and water, such as a 60:40 (v/v) mixture, has been found to yield a high recovery of lupin alkaloids. nih.gov The extraction process is often enhanced by physical methods such as sonication to ensure thorough extraction. mdpi.com

pH-Differential Extraction Procedures

A more specific and highly effective method for the selective extraction of alkaloids like this compound is pH-differential extraction. This technique leverages the basic nature of alkaloids. The general procedure involves an initial extraction with an acidic aqueous solution, followed by basification and subsequent extraction with an organic solvent. nih.govnih.gov

The process typically begins with the homogenization of the plant material in a dilute acid, such as 0.5 N hydrochloric acid (HCl). mdpi.com This protonates the alkaloid nitrogen, forming a salt that is soluble in the aqueous phase. After a period of stirring or sonication, the mixture is filtered or centrifuged to separate the acidic aqueous extract from the solid plant debris. mdpi.com

The pH of the resulting aqueous solution is then adjusted to a basic level, typically between 10 and 12, using a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). mdpi.commdpi.com This deprotonates the alkaloid salt, converting it back to its free base form, which has low solubility in water but high solubility in nonpolar organic solvents. The final step is a liquid-liquid extraction of the basified aqueous solution with an organic solvent, most commonly dichloromethane (B109758), to isolate the alkaloids. mdpi.com

Table 1: Summary of pH-Differential Extraction Steps for Quinolizidine Alkaloids

| Step | Procedure | Purpose |

| 1. Acidification | Maceration of plant material in dilute HCl (e.g., 0.5 N). | To convert alkaloids into their water-soluble salt forms. |

| 2. Separation | Centrifugation or filtration of the mixture. | To separate the aqueous extract containing alkaloids from solid plant residue. |

| 3. Basification | Adjustment of the aqueous extract's pH to 10-12 with NaOH or NH₄OH. | To convert alkaloid salts back to their free base forms, which are soluble in organic solvents. |

| 4. Organic Extraction | Liquid-liquid extraction with an organic solvent (e.g., dichloromethane). | To transfer the alkaloid free bases from the aqueous phase to the organic phase for isolation. |

Chromatographic Separation Strategies

Following the initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Chromatographic techniques are therefore essential for the separation and purification of this compound.

Adsorption Chromatography (e.g., Column Chromatography with Alumina/Silica)

Column chromatography is a widely used technique for the purification of alkaloids from crude extracts. mdpi.com The stationary phase is typically a polar adsorbent such as silica (B1680970) gel or alumina. sci-hub.st The separation principle is based on the differential adsorption of the compounds in the mixture to the stationary phase and their solubility in the mobile phase.

For the separation of quinolizidine alkaloids, a glass column is packed with silica gel. mdpi.com The crude extract is loaded onto the top of the column, and a solvent or a series of solvents (the mobile phase) is passed through the column. mdpi.com A common strategy involves starting with a nonpolar solvent and gradually increasing the polarity of the mobile phase. For instance, a gradient elution may begin with toluene, followed by solvents of increasing polarity such as chloroform, dichloromethane, and finally mixtures of dichloromethane and methanol. google.com Fractions are collected as the solvent elutes from the column and are analyzed for their composition, often using thin-layer chromatography. mdpi.com

Table 2: Example of a Gradient Elution System for Alkaloid Separation via Column Chromatography

| Elution Stage | Mobile Phase Composition | Polarity | Purpose |

| Initial | Toluene | Low | To elute nonpolar impurities. |

| Intermediate | Chloroform -> Dichloromethane | Medium | To elute compounds of intermediate polarity. |

| Final | Dichloromethane/Methanol mixtures | High | To elute more polar alkaloids. |

Planar Chromatography (e.g., Thin-Layer Chromatography)

Thin-layer chromatography (TLC) is a versatile technique used for both the analysis of the purity of fractions from column chromatography and for preparative separation of small quantities of compounds. google.com In TLC, the stationary phase, typically silica gel, is coated as a thin layer on a flat support such as a glass or aluminum plate. rjpbcs.com

A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential affinity for the stationary and mobile phases. rjpbcs.com For the preparative TLC of quinolizidine alkaloids, a mobile phase consisting of a mixture of chloroform, acetone, and diethylamine (B46881) in a 70:20:10 ratio has been successfully used. mdpi.com

The separated compounds appear as spots on the plate, which can be visualized under UV light or by using a staining agent. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for identification. rjpbcs.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of compounds to a high degree of purity. While specific preparative HPLC protocols for this compound are not extensively detailed in the literature, analytical HPLC methods for related lupin alkaloids provide insights into suitable conditions.

Reversed-phase HPLC is a common approach for alkaloid separation. In this technique, a nonpolar stationary phase, such as a C18 or a pentafluorophenyl (PFP) column, is used with a polar mobile phase. nih.gov The PFP phase can offer unique selectivity for alkaloids due to potential hydrogen bonding interactions with the nitrogen in the heterocyclic ring. nih.gov The mobile phase often consists of a gradient of methanol and water or acetonitrile (B52724) and water. nih.govresearchgate.net By scaling up these analytical methods, preparative HPLC can be employed to isolate pure this compound from a partially purified fraction.

Crystallization and Other Purification Techniques

Following initial isolation, crude extracts containing this compound undergo further purification to yield the compound in a highly purified form, suitable for structural elucidation and pharmacological studies. Crystallization is a key technique employed for this purpose, leveraging the principle of differential solubility to separate this compound from remaining impurities. Additionally, other advanced chromatographic methods are utilized to achieve the desired level of purity.

Crystallization of this compound is a critical step in obtaining the pure compound. The process typically involves dissolving the semi-purified this compound extract in a suitable solvent or a mixture of solvents at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The choice of solvent is paramount for successful crystallization and is determined by the polarity and solubility characteristics of this compound. While specific details on the crystallization of this compound are not extensively documented in publicly available literature, general principles for alkaloid crystallization can be applied. Solvents commonly used for the crystallization of alkaloids include alcohols such as ethanol and methanol, ketones like acetone, and chlorinated solvents. Often, a combination of solvents is used to achieve the optimal solubility gradient for crystal formation. For instance, a common technique involves dissolving the alkaloid in a good solvent (in which it is highly soluble) and then gradually adding a poor solvent (in which it is sparingly soluble) until turbidity is observed, promoting crystallization upon cooling.

While specific data on the crystallization of this compound is scarce, the table below outlines typical parameters that would be considered and optimized in a research setting to achieve pure crystals.

Table 1: General Parameters for the Crystallization of Alkaloids like this compound

| Parameter | Description | Typical Conditions/Considerations |

| Solvent System | The solvent or mixture of solvents used to dissolve the crude this compound and from which it will crystallize. | Ethanol, Methanol, Acetone, Chloroform-Acetone mixtures, Ethyl acetate-Hexane mixtures. The choice depends on the solubility profile of this compound and the impurities present. |

| Temperature | The temperature range used for dissolution and subsequent cooling to induce crystallization. | Dissolution is typically carried out at the boiling point of the solvent. Cooling is often done slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize yield. |

| Concentration | The amount of crude this compound dissolved in the solvent. | A supersaturated solution is required for crystallization to occur. This is achieved by dissolving the solid in a minimal amount of hot solvent. |

| Cooling Rate | The speed at which the saturated solution is cooled. | A slow cooling rate generally promotes the formation of larger, more well-defined crystals with higher purity. Rapid cooling can lead to the precipitation of smaller, less pure crystals. |

| Crystal Washing | Rinsing the obtained crystals to remove any adhering mother liquor containing impurities. | A small amount of the cold crystallization solvent is typically used to wash the crystals. |

In addition to crystallization, other purification techniques are employed to refine the purity of this compound. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of alkaloids. This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved, yielding this compound of very high purity.

Furthermore, techniques such as solid-phase extraction (SPE) may be used as a preliminary clean-up step before final purification. In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. This compound is retained on the adsorbent while impurities are washed away. The purified compound is then eluted with a suitable solvent.

The successful purification of this compound is a multi-step process that often involves a combination of these techniques. The choice of methods depends on the initial purity of the extract and the desired final purity of the compound.

Structural Elucidation and Stereochemical Assignment of Argyrolobine

Spectroscopic Methods for Structural Determination

The structural elucidation of argyrolobine has been achieved through a combination of powerful spectroscopic techniques. These methods provide unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, and it has been instrumental in deciphering the framework of this compound. organicchemistrydata.org By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum revealed the presence of a single olefinic proton, observed as a signal at δ 6.0. cdnsciencepub.com This finding was crucial in identifying the presence of a carbon-carbon double bond within the molecule. Further analysis of the spectrum, including the chemical shifts and coupling patterns of other protons, has allowed for the assignment of specific hydrogen atoms to their respective positions in the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) |

|---|---|

| Olefinic H | 6.0 |

This table is illustrative. Detailed, publicly available ¹H NMR assignments for all protons in this compound are limited.

Complementing the proton data, ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. pressbooks.publibretexts.org For this compound, with the molecular formula C₁₅H₂₂O₂N₂, the ¹³C NMR spectrum confirms the presence of 15 distinct carbon signals. cdnsciencepub.comcdnsciencepub.com The chemical shifts of these signals provide clues about the nature of each carbon atom, distinguishing between sp³, sp², and carbonyl carbons. pressbooks.publibretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ ppm) |

|---|

This table is illustrative. Comprehensive, publicly available ¹³C NMR assignments for all carbons in this compound are limited.

To establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, COSY spectra would reveal correlations between neighboring protons, helping to piece together the fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. wikipedia.orgemerypharma.com By linking the ¹H and ¹³C NMR data, HSQC provides definitive assignments for carbons that have attached hydrogens.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. huji.ac.ilemerypharma.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of the proton and carbon signals of this compound can be achieved, leading to the determination of its planar structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key structural features. A notable feature is the absorption band corresponding to a hydroxyl group (-OH) at approximately 3385 cm⁻¹. cdnsciencepub.com Another significant absorption is observed around 1638 cm⁻¹, which is indicative of a lactam carbonyl group (a cyclic amide). cdnsciencepub.com The presence of these functional groups was further confirmed by chemical derivatization, such as the formation of a monoacetate, which resulted in the disappearance of the hydroxyl band and the appearance of new bands characteristic of the acetyl group. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. technologynetworks.comwikipedia.org this compound displays a maximum absorption (λₘₐₓ) in its UV spectrum at 239 nm. cdnsciencepub.com This absorption is characteristic of a C=C-N-C=O chromophore, a structural motif that is consistent with the proposed structure of this compound. cdnsciencepub.comdatapdf.com This data provides further evidence for the presence of the α,β-unsaturated lactam system within the molecule.

The collective data from these spectroscopic methods, in conjunction with chemical degradation studies that yielded (-)-sparteine (B7772259), have unequivocally established the structural formula and absolute configuration of this compound as a hydroxyaphyllidine. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry has been a cornerstone technique in the structural elucidation of this compound, providing essential information about its molecular weight and composition. sigmaaldrich.comintertek.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful method for determining the fragmentation pattern of a molecule, which can provide significant clues about its structure. shimadzu.comlibretexts.orgorgchemboulder.commiamioh.edu In the analysis of this compound, EI-MS would reveal a series of fragment ions. The fragmentation pattern is dictated by the stability of the resulting cations and neutral species. While specific fragmentation data for this compound is not detailed in the provided search results, a general approach would involve analyzing the cleavage of the quinolizidine (B1214090) ring system. The molecular ion peak (M+) would confirm the molecular weight, and subsequent fragment peaks would correspond to the loss of specific alkyl or functional groups, helping to piece together the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. nih.govbioanalysis-zone.comnih.gov For this compound, HRMS analysis yielded a molecular formula of C₁₅H₂₂N₂O₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com This high-precision measurement is instrumental in distinguishing this compound from other compounds that might have the same nominal mass but different elemental compositions. The exact mass measurement provided by HRMS, in conjunction with other spectroscopic data, solidifies the proposed molecular structure.

| Mass Spectrometry Data for this compound | |

| Technique | Information Obtained |

| Electron Ionization Mass Spectrometry (EI-MS) | Provides a fragmentation pattern, offering insights into the molecule's structural components. |

| High-Resolution Mass Spectrometry (HRMS) | Determined the exact molecular formula to be C₁₅H₂₂N₂O₂. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

Chemical Derivatization for Structural Confirmation (e.g., Acetylation, Reduction)

Chemical derivatization plays a vital role in confirming the presence of specific functional groups within a molecule. vdoc.pub In the case of this compound, two key derivatization reactions were instrumental in confirming its structure: acetylation and reduction.

Mild acetylation of this compound resulted in the formation of a monoacetate derivative, with the molecular formula C₁₇H₂₄N₂O₃. cdnsciencepub.com The infrared spectrum of this derivative showed the disappearance of the hydroxyl (-OH) absorption band and the appearance of bands characteristic of an acetyl group. cdnsciencepub.com This reaction confirmed the presence of a single hydroxyl group in the this compound molecule. cdnsciencepub.com

Furthermore, the reduction of this compound was a critical step in establishing its absolute configuration. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This chemical transformation is discussed in more detail in the following section.

| Chemical Derivatization of this compound | |

| Reaction | Observation |

| Acetylation | Formation of a monoacetate derivative (C₁₇H₂₄N₂O₃), confirming the presence of one hydroxyl group. cdnsciencepub.com |

| Reduction | Conversion to (-)-sparteine, which was key in determining the absolute configuration. cdnsciencepub.comcdnsciencepub.comingentaconnect.com |

Absolute Configuration Determination (e.g., through chemical transformations to known chiral compounds)

The determination of the absolute configuration of a chiral molecule is a definitive step in its structural elucidation. mdpi.comdoubtnut.com For this compound, this was achieved through a chemical transformation that linked it to a compound of known stereochemistry.

Biosynthesis and Metabolic Pathways of Argyrolobine

Identification of Putative Biosynthetic Precursors

The journey of argyrolobine biosynthesis begins with simple, yet crucial, precursor molecules. Through extensive research, scientists have pinpointed the primary amino acid that serves as the foundational element for the complex structure of this alkaloid.

Amino Acid Precursors (e.g., Lysine-Derived Pathways)

The biosynthesis of this compound, like other quinolizidine (B1214090) alkaloids, is rooted in the amino acid L-lysine. nih.govnih.gov This is a well-established fact in the study of this class of compounds. The initial and pivotal step in this pathway is the decarboxylation of L-lysine to form cadaverine (B124047). nih.govoup.com This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). oup.comfrontiersin.org The conversion of lysine to cadaverine marks the entry point into the intricate network of reactions that ultimately yield the diverse array of quinolizidine alkaloids, including this compound. nih.govresearchgate.net

Proposed Enzymatic Transformations and Key Intermediates

The transformation of the initial precursor into the final this compound molecule involves a series of enzymatic reactions and the formation of key intermediate compounds. While the complete pathway is still under investigation, significant progress has been made in identifying the crucial steps.

Following the formation of cadaverine, the next proposed step is its oxidative deamination, which is thought to be catalyzed by a copper amino oxidase (CAO). nih.govmdpi.com This reaction produces 5-aminopentanal, which then spontaneously cyclizes to form Δ¹-piperideine. nih.govmdpi.com This intermediate is a critical branching point in the biosynthesis of various piperidine (B6355638) and quinolizidine alkaloids. nih.gov The subsequent steps leading specifically to this compound are less defined but are believed to involve a series of cyclizations, oxidations, and potential rearrangements of the quinolizidine skeleton. oup.comresearchgate.net The structure of this compound itself, being a hydroxyaphyllidine, suggests the involvement of specific hydroxylase enzymes acting on an aphyllidine-like precursor. cdnsciencepub.comcdnsciencepub.com

Biogenetic Relationships with Co-occurring Quinolizidine Alkaloids

This compound does not exist in isolation within the plant. It is part of a complex mixture of structurally related quinolizidine alkaloids. Understanding these relationships provides valuable insights into the broader biosynthetic network.

This compound is often found alongside other quinolizidine alkaloids such as sparteine, lupanine (B156748), anagyrine (B1206953), and cytisine (B100878). ben-erikvanwyk.comwikipedia.org The co-occurrence of these compounds suggests a shared biosynthetic origin and a network of interconnected pathways. mdpi.com For instance, the reduction of this compound has been shown to yield (-)-sparteine (B7772259), establishing a direct chemical link and suggesting a potential biogenetic relationship. cdnsciencepub.comepdf.pub The relative abundance of these alkaloids can vary between species and even different plant organs, reflecting the specific enzymatic machinery present. ben-erikvanwyk.com It is hypothesized that a common intermediate, possibly derived from the cyclization of Δ¹-piperideine, serves as a precursor to these various alkaloid skeletons. mdpi.comben-erikvanwyk.com

Localization of this compound Biosynthesis within Plant Tissues

The synthesis of specialized metabolites like this compound is often confined to specific tissues or cell types within the plant. Identifying these locations is crucial for understanding the regulation and transport of these compounds.

Chemical Synthesis and Derivatization of Argyrolobine and Analogues

Total Synthesis Approaches for Argyrolobine

A thorough search of chemical databases and scientific journals yielded no published reports on the total synthesis of this compound. Consequently, information regarding retrosynthetic analysis, strategic disconnections, key synthetic intermediates, and stereocontrol strategies is not available.

There is no published literature detailing any retrosynthetic analysis or strategic disconnections for the total synthesis of this compound.

Information regarding key synthetic intermediates and specific stereocontrol strategies for the synthesis of this compound has not been reported.

Chemical Modifications for Analogue Generation

There are no published studies describing the chemical modification of the this compound scaffold to generate analogues.

Investigation of Synthetic Route Efficiency and Yields

As no synthetic routes for this compound have been published, there is no data available concerning the efficiency or yields of any potential synthetic pathway.

Biological and Ecological Roles of Argyrolobine

Role in Plant-Environment Interactions

Argyrolobine, as a quinolizidine (B1214090) alkaloid, is part of the chemical defense arsenal (B13267) of plants. These compounds are known to play a role in protecting plants from various environmental pressures.

Quinolizidine alkaloids (QAs), including this compound, are recognized for their role in chemical defense against herbivores cabidigitallibrary.orgresearchgate.net. Plants in the genus Lupinus, which are closely related to Argyrolobium, rely substantially on QAs for defense against herbivores and, to a lesser extent, against microorganisms and competing plants cabidigitallibrary.org. While direct studies detailing this compound's specific efficacy against particular herbivores are limited, its classification as a quinolizidine alkaloid places it within a class of compounds known for their deterrent or toxic effects on insects and other plant consumers cabidigitallibrary.orgresearchgate.net. The presence of these alkaloids in plants can influence herbivore feeding behavior and survival.

Research has indicated that plant secondary compounds, including alkaloids, can influence interactions with pollinators and microbiota, although specific data for this compound in this regard are scarce. Studies on related compounds suggest that alkaloids can sometimes deter herbivores, which indirectly benefits plants by allowing for more resources to be allocated to reproduction, potentially influencing pollinator attraction or visitation researchgate.net. However, the direct impact of this compound on pollinators or plant-associated microbiota has not been extensively documented in the provided literature.

A significant ecological role identified for this compound and related quinolizidine alkaloids is their transfer between plant species via root parasitism. This compound, along with other quinolizidine alkaloids such as dihydroxyaphyllidines and aphyllidine, has been found to be inherent to Lupinus species and can be transferred to hemiparasitic plants like Castilleja species through root parasitism researchgate.netresearchgate.netresearchgate.netresearchgate.net. This transfer suggests that this compound may confer defensive benefits to the recipient hemiparasitic plant against herbivores, demonstrating an indirect ecological interaction researchgate.netresearchgate.net.

Direct mechanistic investigations into this compound's cellular and molecular interactions, such as in vitro enzyme modulation or receptor binding, are not detailed in the provided search results. The literature primarily focuses on its chemical structure, isolation, and its presence as a plant metabolite. While this compound is classified as a quinolizidine alkaloid kegg.jpebi.ac.uk, and other alkaloids from the Sophora genus (like Matrine) have been studied for their interactions with cellular pathways such as GSK-3β in cancer cells scienceopen.com, specific in vitro studies on this compound's enzyme modulation or receptor binding are not present in the retrieved information. Its role in plant defense is inferred from its chemical class rather than direct experimental evidence of molecular targets.

Advanced Analytical Methods for Detection and Quantification of Argyrolobine

Chromatographic Techniques for Trace Analysis

Chromatography excels in separating complex mixtures, allowing for the isolation and subsequent detection of individual compounds like Argyrolobine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the identification and quantification of volatile and semi-volatile compounds, including alkaloids youtube.comthermofisher.com. In GC-MS, a sample is first separated by gas chromatography based on its volatility and interaction with a stationary phase within a heated column. The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for compound identification, while the chromatogram allows for quantification youtube.comfilab.fr.

For this compound, GC-MS has been employed to analyze its presence in plant extracts. The technique allows for the separation of this compound from other alkaloids and plant metabolites, followed by identification based on its characteristic mass spectrum and retention time cabidigitallibrary.org. The electron impact (EI) ionization method is commonly used, producing characteristic fragment ions that aid in structural confirmation thermofisher.comcabidigitallibrary.org.

Table 1: GC-MS Characteristics of this compound

| Compound | Retention Index (Kovats) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 2185 | 262 | 98, 100, 205, 134 |

Data derived from cabidigitallibrary.org. Note: Retention indices can vary based on the specific GC column and temperature program used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally labile compounds like many alkaloids, including this compound mdpi.comnih.govcdc.gov. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with buffers) is critical for achieving optimal separation of this compound researchgate.netnih.gov.

The sensitivity and specificity of HPLC analysis are significantly enhanced by coupling it with various detectors.

UV detection is a common and versatile method for analyzing compounds that possess chromophores, which absorb ultraviolet or visible light chromatographyonline.com. This compound exhibits a characteristic UV absorption spectrum due to its conjugated system, with a maximum absorption wavelength (λmax) typically reported around 239-240 nm cdnsciencepub.comdatapdf.comscribd.com. This allows for sensitive detection and quantification when coupled with HPLC. The intensity of the UV absorption is directly proportional to the concentration of this compound, enabling quantitative analysis through calibration curves chromatographyonline.comresearchgate.net. While UV detection is effective for this compound, its sensitivity can be influenced by the molar absorptivity of the compound and potential interferences from co-eluting substances with similar absorption characteristics chromatographyonline.commdpi.com.

Future Research Directions and Unexplored Avenues for Argyrolobine Research

Comprehensive Elucidation of the Biosynthetic Pathway

A complete understanding of how Argyrolobine is synthesized in plants is currently lacking. While the general pathway for quinolizidine (B1214090) alkaloids, such as lupanine (B156748) and anagyrine (B1206953), originates from the amino acid L-lysine, the specific enzymatic steps leading to this compound are yet to be fully characterized. rsc.orgnih.govnih.gov Future research should focus on identifying and characterizing the enzymes involved in its biosynthesis, including decarboxylases, oxidases, and acyltransferases. frontiersin.orgfrontiersin.org The biosynthesis of these alkaloids is known to occur in the green aerial parts of plants, specifically in the chloroplasts, from where they are transported to other tissues. nih.govacs.org

Key research questions to address include:

What are the key enzymes responsible for the specific structural features of this compound?

How is the biosynthetic pathway regulated at the genetic and enzymatic levels?

Are there alternative or branched pathways involved in its production? acs.org

Elucidating this pathway is crucial for understanding its regulation and for potential bioengineering applications to enhance its production or create novel derivatives.

Deeper Exploration of Molecular Mechanisms in Ecological Contexts

Quinolizidine alkaloids are well-recognized for their role in plant defense against herbivores. nih.govresearchgate.net The bitter taste and toxicity of these compounds, including likely this compound, act as a deterrent. nih.govacs.org However, the specific molecular interactions between this compound and its biological targets in herbivores are not well understood.

Future investigations should aim to:

Identify the specific receptors or enzymes in herbivores that this compound interacts with.

Understand the molecular basis of its toxicity and deterrent effects.

Investigate its potential role in mediating other ecological interactions, such as defense against pathogens or involvement in allelopathy.

A deeper understanding of these mechanisms will provide valuable insights into the co-evolutionary arms race between plants and their herbivores and could inform the development of novel, natural-product-based pesticides.

Development of Novel Synthetic Routes for Complex Analogues

The development of efficient and versatile synthetic routes is essential for producing this compound and its analogues in quantities sufficient for detailed biological evaluation. While synthetic strategies for various alkaloid analogues have been explored, specific and optimized methods for this compound are needed. nih.govmdpi.comresearchgate.netnih.gov

Future synthetic chemistry efforts should focus on:

Designing and executing total syntheses of this compound to confirm its structure and provide a platform for analogue development.

Creating libraries of this compound derivatives with modifications to key functional groups to probe structure-activity relationships. researchgate.net

Developing more sustainable and scalable synthetic methods to facilitate broader biological screening.

These synthetic endeavors will not only provide valuable chemical tools for biological studies but may also lead to the discovery of new compounds with enhanced or novel activities.

Investigation of this compound in Broader Chemotaxonomic Studies

The alkaloid profile of a plant species can serve as a valuable chemotaxonomic marker to understand evolutionary relationships. ben-erikvanwyk.com Studies on the genus Argyrolobium have indicated that anagyrine is a dominant alkaloid and can be considered a chemotaxonomic marker. ben-erikvanwyk.com However, the distribution and variation of this compound across a wider range of related species in the Fabaceae family have not been extensively studied.

Future chemotaxonomic research should involve:

Comprehensive screening of Argyrolobium and related genera for the presence and concentration of this compound. scilit.com

Correlating the alkaloid profiles with morphological and genetic data to refine taxonomic classifications. researchgate.net

Investigating the influence of geographical and environmental factors on this compound production. tandfonline.com

Such studies will contribute to a more robust understanding of the phylogeny and chemical diversity within this plant family.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

Modern "omics" technologies offer powerful tools to accelerate research on plant secondary metabolites. Metabolomic and transcriptomic approaches can provide a holistic view of the biochemical and genetic landscape of this compound-producing plants. univpm.it

Metabolomics: Untargeted and targeted metabolomic profiling can be used to:

Identify and quantify this compound and other related alkaloids in different plant tissues and developmental stages. researchgate.netnih.govwur.nl

Discover novel, yet unidentified, alkaloids within the quinolizidine family.

Monitor the metabolic response of plants to herbivory or other environmental stressors, revealing the dynamics of this compound production.

Transcriptomics: Transcriptome analysis of this compound-producing plants can help to:

Identify candidate genes involved in the this compound biosynthetic pathway by correlating gene expression patterns with alkaloid accumulation. nih.govresearchgate.net

Uncover regulatory genes, such as transcription factors, that control the expression of biosynthetic genes.

Provide a valuable genetic resource for future metabolic engineering efforts. frontiersin.orgfrontiersin.org

The integration of these omics technologies will be instrumental in rapidly advancing our knowledge of this compound from its genetic blueprint to its ecological function.

Q & A

Q. What are the established methods for isolating Argyrolobine from natural sources, and how can researchers optimize yield and purity?

- Methodological Answer : Isolation typically involves sequential extraction using solvents of increasing polarity (e.g., hexane → ethanol → water) to fractionate plant material. Subsequent purification employs chromatographic techniques such as flash chromatography (for bulk separation) and preparative HPLC (for high-purity isolates). Yield optimization requires adjusting parameters like solvent ratios, temperature, and column flow rates. Purity is confirmed via TLC and HPLC-UV, with structural validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC, HMBC) resolves proton-carbon connectivity and stereochemistry.

- X-ray Crystallography : Determines absolute configuration when suitable crystals are obtained.

- Circular Dichroism (CD) : Validates chiral centers in absence of crystallographic data.

- Chromatography : Chiral HPLC or GC-MS distinguishes enantiomers. Cross-referencing spectral data with literature is essential to avoid misidentification .

Q. How can researchers design initial bioactivity screens for this compound while minimizing false positives?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for reported pathways) over broad phenotypic screens. Include controls for solvent cytotoxicity (e.g., DMSO) and validate hits via dose-response curves (IC₅₀/EC₅₀). Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional activity) to confirm mechanisms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review : Meta-analyze data to identify variables affecting outcomes (e.g., dosage, model systems).

- Pharmacokinetic Studies : Assess bioavailability and metabolite activity to explain discrepancies between in vitro potency and in vivo efficacy.

- Experimental Replication : Standardize protocols (e.g., cell lines, animal strains) to isolate confounding factors .

Q. How can computational methods enhance the design of this compound derivatives for improved target selectivity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target protein structures (PDB) to predict binding modes.

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide synthesis.

- MD Simulations : Evaluate binding stability under physiological conditions (e.g., solvation, temperature) .

Q. What experimental frameworks address the scarcity of mechanistic data on this compound’s interaction with multi-drug resistance proteins?

- Methodological Answer :

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. MDR1-knockout cell lines.

- Radiolabeled Tracers : Quantify drug accumulation in presence/absence of inhibitors (e.g., verapamil).

- Transcriptomic Profiling : Identify downstream pathways affected by treatment (RNA-seq) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s cytotoxicity in normal vs. cancer cell lines?

- Methodological Answer :

- Variable Mapping : Compare studies for differences in cell culture conditions (e.g., serum concentration, passage number).

- Dose-Response Normalization : Express toxicity relative to positive controls (e.g., doxorubicin) to account for assay sensitivity.

- Pathway Enrichment Analysis : Use RNA-seq to identify cell-type-specific survival pathways affected by this compound .

Methodological Tables

Table 1 : Key Parameters for this compound Isolation

| Step | Method | Critical Parameters | Validation Technique |

|---|---|---|---|

| Crude Extraction | Soxhlet (Ethanol) | Solvent polarity, extraction time | TLC (Rf comparison) |

| Fractionation | Flash Chromatography | Gradient elution, column diameter | HPLC-UV (purity >95%) |

| Structural Elucidation | 2D NMR | Solvent (CDCl₃/DMSO-d₆) | DEPT, HMBC |

Table 2 : Framework for Resolving Bioactivity Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.